molecular formula C19H13N7OS2 B15012236 2-[(2E)-2-({5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-({5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-1,3-benzothiazole

Cat. No.: B15012236
M. Wt: 419.5 g/mol
InChI Key: LQQLSSSJLBJOHC-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-({5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]FURAN-2-YL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole core linked to a furan ring via a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-({5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]FURAN-2-YL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the benzothiazole derivative with a hydrazine compound.

    Attachment of the Furan Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-({5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]FURAN-2-YL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole or furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-({5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]FURAN-2-YL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-({5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]FURAN-2-YL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole.

    Furan Derivatives: Compounds with furan rings, such as furfural.

    Hydrazone Derivatives: Compounds with hydrazone linkages, such as phenylhydrazone.

Uniqueness

2-[(2E)-2-({5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]FURAN-2-YL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is unique due to its combination of a benzothiazole core, a furan ring, and a hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C19H13N7OS2

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(E)-[5-(1-phenyltetrazol-5-yl)sulfanylfuran-2-yl]methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C19H13N7OS2/c1-2-6-13(7-3-1)26-19(23-24-25-26)29-17-11-10-14(27-17)12-20-22-18-21-15-8-4-5-9-16(15)28-18/h1-12H,(H,21,22)/b20-12+

InChI Key

LQQLSSSJLBJOHC-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=CC=C(O3)/C=N/NC4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=CC=C(O3)C=NNC4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.